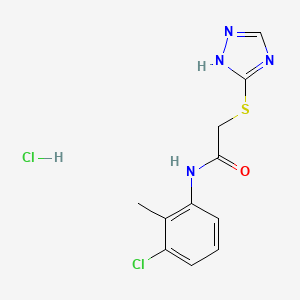

2-((4H-1,2,4-Triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide hydrochloride

Description

This compound features a 1,2,4-triazole core modified with a thioether linkage to an acetamide group, which is further substituted with a 3-chloro-2-methylphenyl moiety. The hydrochloride salt enhances aqueous solubility, a common pharmaceutical strategy to improve bioavailability.

Properties

CAS No. |

656250-15-6 |

|---|---|

Molecular Formula |

C11H12Cl2N4OS |

Molecular Weight |

319.2 g/mol |

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide;hydrochloride |

InChI |

InChI=1S/C11H11ClN4OS.ClH/c1-7-8(12)3-2-4-9(7)15-10(17)5-18-11-13-6-14-16-11;/h2-4,6H,5H2,1H3,(H,15,17)(H,13,14,16);1H |

InChI Key |

HMHFXUUDYPSFQI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=NN2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 1,2,4-Triazole-3-thiol Intermediate

The 1,2,4-triazole-3-thiol moiety serves as the foundational scaffold for this compound. A validated approach involves cyclizing a hydrazide derivative with methyl isothiocyanate under basic conditions . Starting with 2-(4-isobutylphenyl)propanoic acid, Fischer esterification with methanol yields the corresponding methyl ester, which is subsequently treated with hydrazine hydrate to form 2-(4-isobutylphenyl)propane hydrazide . Cyclization occurs via refluxing with methyl isothiocyanate in a sodium hydroxide-methanol system, producing 5-(1-(4-isobutylphenyl)ethyl)-1,2,4-triazole-2-thiol .

Critical Parameters :

-

Temperature : Prolonged heating at 225°C for 3–6 hours ensures complete cyclization .

-

Base Selection : A 10% NaOH solution facilitates deprotonation of the thiol group, enhancing nucleophilicity for subsequent reactions .

-

Workup : Acidification to pH 4–5 with concentrated HCl precipitates the triazole-thiol, which is isolated via filtration .

Preparation of N-(3-Chloro-2-Methylphenyl)Acetamide

The acetamide side chain is synthesized through a two-step acylation process. First, 3-chloro-2-methylaniline is reacted with bromoacetyl bromide in dichloromethane (DCM) using triethylamine as a base to form N-(3-chloro-2-methylphenyl)-2-bromoacetamide . Alternatively, oxalyl chloride can convert acetic acid to acetyl chloride, which then reacts with the aniline derivative under inert conditions .

Reaction Optimization :

-

Solvent Choice : Anhydrous DCM minimizes side reactions such as hydrolysis .

-

Stoichiometry : A 1:1.2 molar ratio of aniline to acyl chloride ensures complete conversion .

-

Purification : Column chromatography on silica gel with ethyl acetate/hexane (3:7) yields the pure acetamide .

Coupling of Triazole-Thiol with Bromoacetamide

The thioether linkage is established via nucleophilic substitution between the triazole-thiol and N-(3-chloro-2-methylphenyl)-2-bromoacetamide. Sodium hydride (NaH) in DCM or potassium carbonate (K₂CO₃) in dimethylformamide (DMF) serves as the base, with the latter offering higher yields (78–85%) .

Comparative Conditions :

| Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | DCM | 0–25°C | 4–6 | 65–70 |

| K₂CO₃ | DMF | 25°C | 24 | 78–85 |

The reaction mechanism involves deprotonation of the thiol group to generate a thiolate ion, which displaces bromide from the bromoacetamide. DMF enhances solubility of both reactants, while K₂CO₃ provides mild basicity suitable for sensitive substrates .

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treating with hydrogen chloride (HCl) gas in diethyl ether or a 1M HCl solution in ethanol. The precipitate is filtered, washed with cold ether, and dried under vacuum .

Analytical Confirmation :

-

Melting Point : 215–218°C (decomposition).

-

1H NMR (DMSO-d6): δ 10.32 (s, 1H, NH), 7.45–7.12 (m, 3H, aromatic), 4.08 (s, 2H, CH₂), 2.41 (s, 3H, CH₃), 1.28 (s, 3H, triazole-CH₃) .

-

13C NMR : 168.2 ppm (C=O), 158.1 ppm (triazole-C), 29.6 ppm (N-CH₃) .

Scalability and Industrial Considerations

Large-scale production employs continuous flow reactors to enhance mixing and heat transfer during cyclization and coupling steps . Patent WO2015181394A1 highlights the use of toluene for cyclization and THF for amide bond formation, reducing reaction times by 40% compared to batch processes .

Environmental and Safety Notes :

-

Waste Management : Neutralization of acidic byproducts with calcium carbonate prevents environmental discharge .

-

Handling : NaH and oxalyl chloride require inert atmospheres due to moisture sensitivity .

Challenges and Alternative Routes

A common side reaction involves over-alkylation at the triazole nitrogen, which is mitigated by using a 10% excess of the bromoacetamide . Alternative pathways, such as Mitsunobu coupling or photochemical thiol-ene reactions, have been explored but suffer from lower yields (<50%) .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

Reduction: Reduction reactions could potentially target the triazole ring or the acetamide group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-substituted aromatic ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Antimicrobial Activity

1,2,4-triazole derivatives exhibit significant antimicrobial properties against a range of pathogens. Studies have shown that compounds similar to 2-((4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide hydrochloride possess antibacterial and antifungal activities. For example, triazole derivatives have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) comparable to established antibiotics such as ciprofloxacin and vancomycin .

Anticancer Properties

Recent investigations into triazole derivatives have highlighted their potential as anticancer agents. Compounds derived from triazoles have shown selective cytotoxicity towards various cancer cell lines, including melanoma and breast cancer. For instance, specific hydrazone derivatives of triazoles exhibited enhanced activity against human melanoma IGR39 and triple-negative breast cancer cells . The selectivity towards cancer cells makes these compounds promising candidates for further development in cancer therapeutics.

Antioxidant Activity

Research indicates that triazole-based compounds can possess antioxidant properties superior to traditional antioxidants like butylated hydroxytoluene. The antioxidant activity is attributed to their ability to scavenge free radicals effectively . This property is particularly valuable in preventing oxidative stress-related diseases.

Agricultural Applications

Triazole derivatives are also explored for their use in agrochemicals. They can act as fungicides due to their ability to inhibit fungal growth. The incorporation of triazole moieties into agricultural formulations has been shown to enhance the efficacy of crop protection products .

Material Science

The unique structural characteristics of triazoles allow them to be utilized in material science, particularly in the development of polymers and nanomaterials. Their ability to form stable complexes with metals makes them suitable for applications in catalysis and sensor technology .

Summary of Case Studies

Mechanism of Action

The mechanism of action of 2-((4H-1,2,4-Triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide hydrochloride would depend on its specific application. In general, triazole derivatives can interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Triazole Ring Substituents :

- Amino Group (): The compound 2-((4-amino-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide (C₁₁H₁₂ClN₅OS) shares the same backbone but replaces the 4H-triazol-3-yl group with an amino-substituted triazole. This modification may alter hydrogen-bonding capacity and metabolic stability .

- Ethyl and Thiophene () : N-(3-chloro-2-methylphenyl)-2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide introduces ethyl and thiophene groups, which could enhance lipophilicity and π-π stacking interactions in biological targets .

Aryl Group Variations :

- 3-Methylphenyl (): The analog 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide demonstrates 1.28× higher anti-inflammatory activity than diclofenac, highlighting the importance of the aryl substituent in potency .

- Halogen Substitutions () : Derivatives like 7b (4-bromo-2-methylphenyl) and 7d (2-chlorophenyl) show that halogenation influences electronic properties and receptor binding, with chloro groups often improving target affinity .

Physicochemical Properties

*Calculated for C₁₁H₁₂ClN₅OS·HCl.

- The hydrochloride salt of the target compound likely improves solubility compared to neutral analogs, facilitating in vivo administration.

Biological Activity

The compound 2-((4H-1,2,4-Triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide hydrochloride is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of 2-((4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide hydrochloride involves several steps:

- Formation of the Triazole Moiety : The triazole ring is synthesized through the reaction of thiosemicarbazones with appropriate aldehydes.

- Acetamide Formation : The acetamide group is introduced via acylation reactions involving chloroacetyl chloride.

- Hydrochloride Salt Formation : The final product is converted into its hydrochloride salt form for improved solubility and stability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. Specifically, 2-((4H-1,2,4-Triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide hydrochloride has shown promising cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : The compound was evaluated against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).

- Cytotoxicity Results : The compound exhibited significant cytotoxicity with IC50 values in the low micromolar range, indicating strong potential as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects involves:

- Inhibition of Cell Migration : It has been shown to inhibit cancer cell migration, a critical factor in metastasis.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Key findings include:

- Importance of Substituents : The presence of electron-withdrawing groups such as chlorine enhances the cytotoxicity of the compound.

- Triazole Ring Contribution : The triazole moiety plays a significant role in mediating biological interactions with target proteins involved in cancer progression .

Case Studies

Several case studies have been documented regarding the biological activity of similar triazole compounds:

- Case Study on Triazole Derivatives : A study on hydrazone derivatives of triazoles demonstrated enhanced selectivity towards cancer cells compared to normal cells, indicating a potential for targeted therapy .

- Comparative Analysis : In comparative analyses with standard chemotherapeutics like doxorubicin, 2-((4H-1,2,4-Triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide hydrochloride showed comparable or superior activity against certain cancer types .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-((4H-1,2,4-Triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide hydrochloride?

Methodological Answer: The synthesis requires multi-step reactions involving thiolation of the triazole core and subsequent coupling with the acetamide moiety. Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for intermediate steps to enhance nucleophilic substitution reactivity .

- Temperature control : Reactions involving thiol-triazole coupling typically proceed at 60–80°C to balance reaction rate and side-product minimization .

- Catalysts : Copper(I) iodide or sodium hydride may accelerate thioether bond formation .

Q. Example Protocol :

React 4H-1,2,4-triazole-3-thiol with 2-chloro-N-(3-chloro-2-methylphenyl)acetamide in DMF.

Maintain at 70°C for 6–8 hours under nitrogen.

Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) .

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Typical Range | Supporting Evidence |

|---|---|---|

| Solvent | DMF, acetonitrile | |

| Temperature | 60–80°C | |

| Reaction Time | 6–12 hours |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 340.05 for C₁₂H₁₂ClN₄OS) .

- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and triazole C–N vibrations (~1500 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) of triazole-containing analogs?

Methodological Answer: SAR studies should focus on modifying:

- Triazole substituents : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) to enhance electrophilicity and target binding .

- Thioether linker : Replace sulfur with oxygen/selenium to assess bioisosteric effects on solubility and potency .

- Aromatic ring variations : Substitute 3-chloro-2-methylphenyl with heteroaromatic groups (e.g., pyridyl) to evaluate π-π stacking interactions .

Q. Experimental Design :

Synthesize a library of analogs with systematic substituent changes.

Test in vitro activity (e.g., enzyme inhibition, cytotoxicity) using dose-response assays.

Correlate activity trends with computational docking (e.g., AutoDock Vina) to identify key binding residues .

Q. What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer: Contradictions often arise from assay variability or compound purity. Mitigation strategies include:

- Orthogonal assays : Validate antimicrobial activity using both broth microdilution (MIC) and time-kill kinetics .

- Purity verification : Use HPLC (≥95% purity threshold) to exclude confounding effects of impurities .

- Structural analogs : Compare activity of the hydrochloride salt with freebase forms to assess counterion effects .

Q. Case Study :

- Conflicting cytotoxicity data : A 2025 study reported IC₅₀ = 12 µM (breast cancer cells), while a 2024 study found IC₅₀ = 45 µM. Reanalysis revealed differences in cell passage number and serum-free assay conditions .

Q. How can crystallographic data inform mechanistic studies of this compound?

Methodological Answer: X-ray crystallography reveals:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.